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Compound of Interest

Compound Name: 4-Hydroxyisophthalaldehyde
CAS No.: 3328-70-9
Cat. No.: B183874

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalaldehyde, systematically known by its IUPAC name 4-hydroxybenzene-
1,3-dicarbaldehyde, is an aromatic organic compound of significant interest in synthetic
chemistry. Its structure, featuring a phenol ring substituted with two aldehyde groups at
positions 1 and 3, makes it a versatile precursor for the synthesis of more complex molecules.
This guide provides a comprehensive overview of its chemical properties, synthesis, and
applications, with a focus on its utility in the development of advanced materials and research
tools relevant to the scientific and drug development communities.

Nomenclature and Identification
o |[UPAC Name: 4-hydroxybenzene-1,3-dicarbaldehyde

¢ Common Synonyms: 2,4-Diformylphenol, 5-Formylsalicylaldehyde

e CAS Number: 3328-70-9
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e Molecular Formula: CeHeO3

e SMILES: O=Cclcc(C=0)c(O)ccl

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-hydroxybenzene-1,3-dicarbaldehyde are
summarized in the table below, providing key data for laboratory use and reaction planning.

Quantitative Data Summary

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of 4-hydroxybenzene-1,3-
dicarbaldehyde.
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Synthesis and Experimental Protocols

The primary method for synthesizing 4-hydroxybenzene-1,3-dicarbaldehyde is through the
formylation of a phenol precursor. The Duff reaction is a notable method for achieving this
transformation.

Synthesis via Modified Duff Reaction

The Duff reaction is an ortho-formylation method for phenols that traditionally uses
hexamethylenetetramine (HMTA) as the formylating agent in glycerol and boric acid, often
resulting in low yields. Modifications using strong acids like trifluoroacetic acid (TFA) as the
solvent can improve yields and formylate phenols that are unreactive under classical
conditions.

Experimental Protocol: Modified Duff Reaction

¢ Reaction Setup: To a solution of 4-substituted phenol in trifluoroacetic acid (TFA), add
hexamethylenetetramine (HMTA) in molar equivalents appropriate for diformylation (e.g., 2.2-
4 equivalents).

e Reaction Conditions: Heat the mixture under reflux. The reaction temperature will depend on
the boiling point of the acid used, typically between 80-120°C. The reaction progress can be
accelerated by the addition of co-reagents like paraformaldehyde or 1,3,5-trioxane.

o Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. An
agueous workup is performed to hydrolyze the intermediate imine product to the desired
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dialdehyde.

 Purification: The crude product is then purified using standard laboratory techniques such as
recrystallization or column chromatography to yield 4-hydroxybenzene-1,3-dicarbaldehyde.
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Caption: Workflow for the synthesis of 4-hydroxyisophthalaldehyde.

Applications in Research and Development

The unique structure of 4-hydroxybenzene-1,3-dicarbaldehyde makes it a valuable building
block in several advanced applications, particularly in materials science and the development
of biochemical probes.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered
structures. The aldehyde functional groups of 4-hydroxybenzene-1,3-dicarbaldehyde allow it to
act as a linker molecule. Through condensation reactions with polyamine building blocks (e.g.,
triamines), it forms stable imine-linked COFs. These materials are investigated for applications
in:

o Gas Storage and Separation: The defined pore structure of COFs allows for selective
adsorption of gases.
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» Catalysis: The framework can be functionalized to create active catalytic sites.

e Sensing: Changes in the COF's properties upon interaction with analytes can be used for
chemical sensing.

e Energy Storage: Hydroxyl-functionalized COFs have been explored as high-performance
supercapacitor electrodes.
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Caption: Use of 4-hydroxyisophthalaldehyde as a linker in COF synthesis.

Synthesis of Near-Infrared (NIR) Fluorescent Probes

In the field of drug development and cell biology, fluorescent probes are essential tools for
imaging and detection. 4-Hydroxyisophthalaldehyde serves as a precursor for the synthesis
of complex organic dyes. For instance, it can be used in the multi-step synthesis of near-
infrared (NIR) fluorescent probes. These probes are designed for detecting specific biological
molecules, such as hydrogen sulfide (HzS), a significant gaseous signaling molecule. The
aldehyde groups can be used to construct heterocyclic systems or to introduce specific
functionalities that modulate the probe's fluorescent properties upon reacting with the target
analyte.

The development of such probes is crucial for:
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» Disease Diagnosis: Visualizing abnormal levels of biomarkers in cells and tissues.
e Drug Efficacy Studies: Monitoring the effect of a drug on cellular processes in real-time.

o Understanding Biological Pathways: Tracking the presence and concentration of key
signaling molecules.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific
biological activities or modulation of signaling pathways by 4-hydroxybenzene-1,3-
dicarbaldehyde itself. Its primary role in a biological context is as a synthetic intermediate for
creating molecules, such as the NIR probes mentioned above, which are then used to study
biological systems.

Research into Schiff bases derived from related hydroxy-aldehyde compounds has shown
potential biological activities, including antimicrobial and antioxidant properties, as well as DNA
binding and cleavage capabilities. However, specific studies focused on 4-hydroxybenzene-
1,3-dicarbaldehyde are needed to ascertain its own pharmacological profile. Its relevance to
drug development professionals lies more in its utility as a versatile chemical scaffold than as a
direct therapeutic agent.

Conclusion

4-Hydroxyisophthalaldehyde (4-hydroxybenzene-1,3-dicarbaldehyde) is a valuable and
versatile chemical compound. For researchers in materials science, it is a key building block for
the rational design of Covalent Organic Frameworks with tunable properties. For scientists and
professionals in drug development, its utility lies in its role as a precursor for sophisticated
molecular tools, such as NIR fluorescent probes, which are indispensable for modern biological
imaging and diagnostics. While its intrinsic biological activity is not well-characterized, its
importance as a synthetic platform is well-established, making it a compound of continued
interest for advanced chemical synthesis.

e To cite this document: BenchChem. [An In-depth Technical Guide to 4-
Hydroxyisophthalaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183874#iupac-name-for-4-
hydroxyisophthalaldehyde]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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